Labeled Ivabradine. Selective bradycardic agent with direct effect on the pacemaker If current of the sinoatrial node. Antianginal.
The hydrochloride salt form of isotope labelled Ivabradine which is an inhibitor of If current of the sinoatrial node and could used in the treatment of Chronic stable angina.
Ivabradine-d3 Hydrochloride
CAS No.: 1217809-61-4
Cat. No.: VC0196437
Molecular Formula: C27H37ClN2O5
Molecular Weight: 508.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217809-61-4 |
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Molecular Formula | C27H37ClN2O5 |
Molecular Weight | 508.1 g/mol |
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; |
Standard InChI Key | HLUKNZUABFFNQS-AFMQDYKRSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |
SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Canonical SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Appearance | Tan Solid |
Melting Point | 99-102°C |
Chemical Identity and Structure
Ivabradine-d3 Hydrochloride is a deuterated analog of ivabradine hydrochloride, where three hydrogen atoms in the methyl group are replaced with deuterium atoms. This strategic isotopic labeling creates a compound with nearly identical chemical behavior to the parent molecule but with a distinguishable mass, making it ideal for analytical applications.
Nomenclature and Identification
The compound possesses several formal names and identifiers that precisely describe its chemical structure:
Table 1: Identification Parameters of Ivabradine-d3 Hydrochloride
Parameter | Information |
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CAS Number | 1217809-61-4 |
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Alternative Names | Ivabradine-d3 (hydrochloride), Ivabradine D3 HCl, Ivabradine (D3 Hydrochloride) |
Molecular Formula | C27H33D3N2O5 - HCl |
Molecular Weight | 508.1 g/mol |
The formal structure incorporates the distinguishing feature of three deuterium atoms replacing hydrogens in the methyl group attached to the nitrogen atom, creating the trideuteriomethyl moiety that gives this compound its specialized analytical properties .
Structural Characteristics
The molecular architecture of Ivabradine-d3 Hydrochloride consists of several key structural elements:
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A bicyclo[4.2.0]octa-1,3,5-triene system containing two methoxy groups at positions 3 and 4
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A benzazepinone ring system with methoxy substituents at positions 7 and 8
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A propyl linker connecting the benzazepinone to the nitrogen atom
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A trideuteriomethyl group (-CD3) attached to the nitrogen atom, which is the defining feature of this deuterated compound
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A hydrochloride salt form, enhancing stability and solubility properties
Physical and Chemical Properties
Understanding the physicochemical characteristics of Ivabradine-d3 Hydrochloride is crucial for its proper handling, storage, and application in analytical procedures.
Physical State and Appearance
Ivabradine-d3 Hydrochloride is typically supplied as a solid substance. Its physical appearance aligns with that of most pharmaceutical reference standards designed for analytical applications .
Solubility Profile
The compound exhibits specific solubility characteristics that influence its preparation for analytical methods:
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Slightly soluble in dimethyl sulfoxide (DMSO)
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Slightly soluble in methanol
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These solubility properties must be considered when preparing stock solutions for analytical procedures
Parameter | Specification |
---|---|
Chemical Purity | ≥98% (Ivabradine) |
Deuterium Incorporation | ≥99% deuterated forms (d1-d3) |
Undeuterated Form | ≤1% d0 |
Appearance | Solid |
These specifications ensure the reliability and consistency of the compound when used as an analytical standard .
Analytical Applications
The primary function of Ivabradine-d3 Hydrochloride lies in its role as an internal standard for analytical methods in pharmaceutical research and quality control.
Mass Spectrometric Analysis
Ivabradine-d3 Hydrochloride serves as an internal standard specifically designed for the quantification of ivabradine using:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
The deuterium labeling creates a mass shift that allows the internal standard to be distinguished from the analyte while maintaining virtually identical chromatographic behavior .
Pharmacokinetic Studies
In pharmacokinetic investigations, Ivabradine-d3 Hydrochloride enables:
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Accurate quantification of ivabradine in biological matrices
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Compensation for matrix effects and extraction variability
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Reliable determination of drug concentrations in complex biological samples
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Enhanced precision in bioavailability and bioequivalence studies
Methodology Considerations
When employed in analytical methods, several factors must be considered:
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The accuracy of sample weight (typically between 5% over and 2% under the stated amount)
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For higher precision requirements, the deuterated standard should be quantitated against a more precisely weighed unlabeled standard by constructing a standard curve
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Stock solution preparation methods should follow specific protocols to maintain the integrity of the compound
Parent Compound: Ivabradine Hydrochloride
To fully understand the context and importance of Ivabradine-d3 Hydrochloride, it is valuable to examine the pharmacological properties of its parent compound, ivabradine hydrochloride.
Mechanism of Action
Ivabradine hydrochloride functions as a selective inhibitor of the "funny" current (If) in sinoatrial nodal tissue by:
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Blocking hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels)
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Decreasing the rate of diastolic depolarization
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Reducing heart rate without affecting myocardial contractility or systemic vascular resistance
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Demonstrating use-dependent activity, becoming more potent at faster heart rates
Clinical Applications
Ivabradine hydrochloride has established therapeutic applications in:
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Heart failure with reduced ejection fraction (HFrEF)
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Chronic stable angina
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Conditions where heart rate reduction is beneficial for cardiac function
Clinical Evidence
Key clinical trials have established the efficacy of ivabradine:
Table 3: Major Clinical Trials of Ivabradine
Trial | Population | Primary Outcome | Key Finding |
---|---|---|---|
SHIFT | Chronic HF with LVEF ≤35% | CV death or HF hospitalization | 18% reduction in primary endpoint |
BEAUTIFUL | CAD with LV dysfunction | Composite of CV events | No significant reduction in primary endpoint |
SIGNIFY | Stable CAD without HF | CV death or nonfatal MI | No significant improvement in primary endpoint |
These trials have informed regulatory approvals and clinical guidelines for the use of ivabradine in specific patient populations .
Comparative Analysis with Related Compounds
Ivabradine-d3 Hydrochloride belongs to a family of related compounds that share structural similarities but serve different functions.
Structural Analogs
Table 4: Comparison of Ivabradine-Related Compounds
Compound | Molecular Formula | Distinctive Features | Primary Use |
---|---|---|---|
Ivabradine-d3 Hydrochloride | C27H33D3N2O5 - HCl | Deuterated methyl group | Analytical standard |
Ivabradine Hydrochloride | C27H36N2O5 - HCl | Non-deuterated form | Therapeutic agent |
Dehydro Ivabradine-d3 | C27H34N2O5 | Dehydrated form with deuteration | Impurity reference standard |
The structural differences between these compounds, while subtle, provide important distinctions in their applications and properties .
Research Limitations and Future Directions
Research on Ivabradine-d3 Hydrochloride has primarily focused on its analytical applications, with several areas that warrant further investigation.
Current Limitations
The available literature presents certain limitations:
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Limited detailed information on synthetic routes and methodologies
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Restricted data on stability under various analytical conditions
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Minimal comparative studies on analytical performance against other internal standards
Future Research Opportunities
Potential areas for future research include:
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Development of optimized LC-MS/MS methods specifically validated for ivabradine quantification using Ivabradine-d3 Hydrochloride
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Investigation of alternative deuteration patterns for improved analytical performance
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Exploration of extended stability profiles under various storage conditions
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Application in more complex biological matrices to expand its utility in bioanalytical methods
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